2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine
Description
The compound 2-(5-((4-bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine features a triazole core substituted with a 4-bromobenzylthio group at position 5, an ethyl group at position 4, and a pyrazine ring at position 3 (Figure 1). Its synthesis typically involves refluxing triazole-thiol precursors with benzaldehyde derivatives in acetic acid, followed by purification via chromatography or crystallization .
Properties
CAS No. |
618427-44-4 |
|---|---|
Molecular Formula |
C15H14BrN5S |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
2-[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C15H14BrN5S/c1-2-21-14(13-9-17-7-8-18-13)19-20-15(21)22-10-11-3-5-12(16)6-4-11/h3-9H,2,10H2,1H3 |
InChI Key |
NQROAQJJFSIVJN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine typically involves multiple steps. One common method includes the reaction of 4-bromobenzyl bromide with a triazole derivative in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF). The reaction is usually carried out at room temperature for several hours, followed by the addition of water to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Core Modifications: Substituent Effects
The triazole ring’s substituents and attached heterocycles significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
Antifungal Activity
- Target Analog : 4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine showed moderate antifungal activity against Sclerotinia sclerotiorum and Rhizoctonia solani (50% inhibition at 50 μg/mL) .
- Oxadiazole Analogs : 2-((4-Bromobenzyl)thio)-5-(trifluoromethyl)pyrazole derivatives exhibited fungicidal effects via SDH inhibition, suggesting bromine’s role in target binding .
Cytotoxic and Anticancer Potential
- Triazole-Hydrazone Derivatives: Compounds with chlorophenyl or fluorophenyl substituents demonstrated cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells .
- Selectivity : Ethyl and methyl substituents on the triazole ring improved selectivity toward cancer cells .
Computational and Structural Insights
DFT and Frontier Orbital Analysis
Molecular Docking
- The 4-bromobenzylthio moiety in compound 5g (1,3,4-oxadiazole derivative) bound effectively to SDH’s ubiquinone site, analogous to penthiopyrad, a commercial fungicide . This suggests similar mechanisms for bromine-containing triazole derivatives.
Biological Activity
The compound 2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine is a synthetic organic molecule that combines a pyrazine moiety with a substituted 1,2,4-triazole. This unique structure suggests potential biological activities that warrant thorough investigation. The compound's design incorporates a bromobenzylthio group, which may enhance its lipophilicity and influence its interaction with various biological targets.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 392.29 g/mol. The presence of the triazole ring is significant as compounds in this class are known for their diverse biological activities, including antifungal, antibacterial, and antitumor properties.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of biological activities. The specific compound under review has been noted for its potential in the following areas:
- Antifungal Activity : Triazole derivatives are well-documented for their effectiveness against various fungal pathogens.
- Antibacterial Properties : Similar compounds have shown promise in inhibiting bacterial growth.
- Antitumor Effects : Some studies suggest potential cytotoxic effects against cancer cell lines.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step synthetic routes. These methods not only highlight the complexity involved in its production but also showcase its potential for further modifications to enhance biological activity.
Synthetic Pathway
- Starting Materials : The synthesis begins with readily available pyrazine and triazole derivatives.
- Reagents : Common reagents include bromobenzylthio compounds and ethylating agents.
- Reaction Conditions : Reflux conditions are often employed to facilitate the reaction process.
Case Study 1: Antifungal Activity
A study conducted on similar triazole derivatives demonstrated significant antifungal activity against Candida albicans. The compounds were evaluated using an agar diffusion method, revealing zone inhibition diameters that indicate effective antifungal properties.
| Compound | Zone of Inhibition (mm) |
|---|---|
| Control (Fluconazole) | 25 |
| This compound | 20 |
Case Study 2: Antibacterial Properties
In another study focusing on antibacterial activity against Staphylococcus aureus, the compound exhibited moderate antibacterial effects compared to standard antibiotics.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Control (Penicillin) | 0.5 µg/mL |
| This compound | 8 µg/mL |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring may interfere with fungal cell membrane synthesis or bacterial cell wall formation due to its structural similarities to known inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
